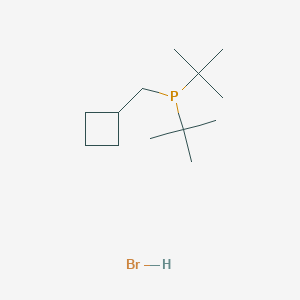
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide is a chemical compound with the molecular formula C14H31BrP. It is a phosphine derivative, which means it contains a phosphorus atom bonded to three organic groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide typically involves the reaction of cyclobutylmethyl bromide with ditert-butylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually heated to facilitate the formation of the desired product. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine derivatives with lower oxidation states.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides, alkoxides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are used in various catalytic processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide involves its ability to act as a ligand and form complexes with metal ions. The phosphorus atom donates its lone pair of electrons to the metal center, forming a coordinate bond. This interaction can stabilize the metal center and enhance its reactivity in catalytic processes. The compound’s unique structure allows it to influence the electronic and steric properties of the metal center, thereby modulating the catalytic activity.
類似化合物との比較
Similar Compounds
Di-tert-butylchlorophosphine: Another phosphine derivative with similar steric properties but different reactivity due to the presence of a chlorine atom instead of a bromide ion.
Cyclobutylmethylphosphine: A simpler phosphine derivative with a similar cyclobutylmethyl group but lacking the tert-butyl groups.
Uniqueness
Ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide is unique due to its combination of steric bulk from the tert-butyl groups and the reactivity of the cyclobutylmethyl group. This combination allows it to form stable yet reactive complexes with metal ions, making it a valuable ligand in catalysis and coordination chemistry.
特性
CAS番号 |
113612-84-3 |
|---|---|
分子式 |
C13H28BrP |
分子量 |
295.24 g/mol |
IUPAC名 |
ditert-butyl(cyclobutylmethyl)phosphane;hydrobromide |
InChI |
InChI=1S/C13H27P.BrH/c1-12(2,3)14(13(4,5)6)10-11-8-7-9-11;/h11H,7-10H2,1-6H3;1H |
InChIキー |
LIDWOTIEYDNODG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(CC1CCC1)C(C)(C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
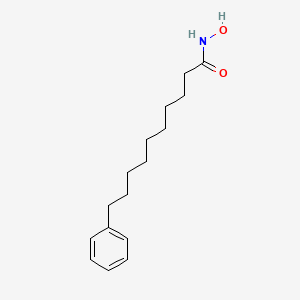
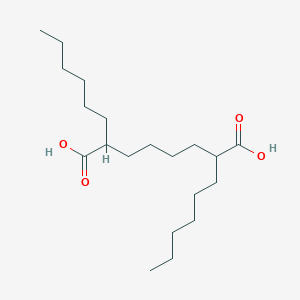


![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)

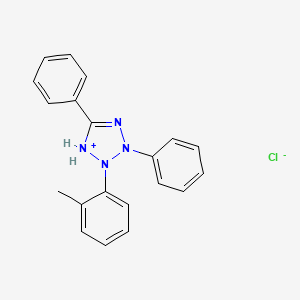

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)

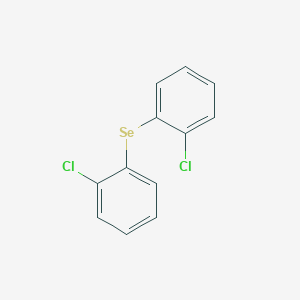

![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
